molecular formula C6H4N4O2 B1419814 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol CAS No. 91144-81-9

5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol

Cat. No. B1419814
CAS RN: 91144-81-9
M. Wt: 164.12 g/mol
InChI Key: XZMSQFXKJVQENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol” is a heterocyclic compound . It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles are known for their broad range of chemical and biological properties and have become important synthons in the development of new drugs .


Synthesis Analysis

Oxadiazoles are derived from furan by the replacement of two methylene groups with two nitrogen atoms . They were first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular formula of oxadiazole is C2H2ON2 and it has a molecular mass of 70.05 g/mol . The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical And Chemical Properties Analysis

Oxadiazole is soluble in water . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can undergo Suzuki cross-coupling reactions to produce 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which have been studied for their electronic and nonlinear optical properties through Density Functional Theory (DFT) calculations .

Nonlinear Optical (NLO) Properties

5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol derivatives have been explored for their NLO properties. These properties are significant for applications in photonics and optoelectronics, where control over light is essential .

Biomedical Applications

Pyrazine derivatives, including those related to 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol, have been synthesized and evaluated for various biomedical applications. They are particularly relevant in the design of compounds with potential therapeutic effects .

High-Energy Materials

Research has indicated that oxadiazolopyrazines, a category that includes 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol, are promising high-energy compounds. These materials are of interest for their potential use in energetic material science .

Luminescence Sensing

The compound has been utilized in the development of luminescent sensors. For example, it can be part of polymers that act as luminescent sensors for the detection of metal ions like Cu2+, Co2+, and Fe3+ in aqueous solutions, which is crucial for environmental monitoring and diagnostics .

Anticancer Research

In anticancer research, derivatives of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol have been synthesized and evaluated for their efficacy against cancer cells. The MTT assay, which measures the activity of mitochondrial enzymes, is often used to quantify the living cells and assess the anticancer properties of these compounds .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on exploring these aspects further.

properties

IUPAC Name

5-pyrazin-2-yl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMSQFXKJVQENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol
Reactant of Route 2
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol
Reactant of Route 3
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol
Reactant of Route 4
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol
Reactant of Route 5
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol
Reactant of Route 6
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.